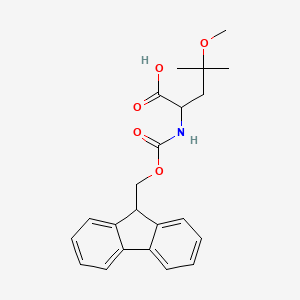![molecular formula C11H19BN2O2 B2511457 CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1 CAS No. 2173500-26-8](/img/structure/B2511457.png)
CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it suitable for a wide range of applications. In
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Recent advancements in nanoparticle technology have leveraged complex molecular structures for targeted drug delivery. Calcium carbonate (CaCO3) nanoparticles, for instance, have shown promise in cancer treatment due to their accessibility, low cost, safety, biocompatibility, and pH-sensitivity. These nanoparticles can be engineered for controlled drug release, enhancing the efficacy of cancer therapeutics by ensuring that drugs are delivered directly to tumor sites while minimizing side effects on healthy tissues. Maleki Dizaj et al. (2019) discuss the potential of calcium carbonate nanoparticles as cancer drug/gene delivery systems, highlighting their slow biodegradability and sustained release performance, which could be relevant to the applications of similarly complex molecules (Maleki Dizaj et al., 2019).
Cancer Treatment
In the context of cancer treatment, understanding the molecular mechanisms of oncogenesis and identifying novel therapeutic targets are critical. For instance, CCAT1, a long noncoding RNA, has been implicated in various cancers. Its overexpression is associated with the initiation and progression of malignancies, making it a potential target for therapeutic intervention. Guo and Hua (2017) review the roles of CCAT1 across different types of cancer, suggesting that molecules affecting similar pathways could be valuable in developing new cancer treatments (Guo & Hua, 2017).
Environmental Applications
The capture and utilization of carbon dioxide (CO2) have garnered attention in efforts to mitigate climate change. Gao et al. (2020) provide a comprehensive review of CO2 capture and utilization (CCU) techniques, emphasizing the need for innovative materials and processes that can efficiently capture CO2 from industrial sources and convert it into useful products. The exploration of novel materials, including those with complex molecular structures, could play a significant role in advancing CCU technologies (Gao et al., 2020).
Propiedades
IUPAC Name |
5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2/c1-6-9-8(7-13-14-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZWUSJSNIFOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173500-26-8 |
Source


|
| Record name | 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2511376.png)
![3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511377.png)
![(2Z)-2-Cyano-3-{2'-methoxy-[1,1'-biphenyl]-4-YL}prop-2-enamide](/img/structure/B2511379.png)
![3'-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2511382.png)
![[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone](/img/structure/B2511383.png)
![Ethyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2511384.png)



![4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2511391.png)
![2-[4-(3-Methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide](/img/structure/B2511394.png)

![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2511397.png)
